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Compound of Interest

Compound Name:
3-Amino-2-bromo-6-

methoxypyridine

Cat. No.: B144887 Get Quote

The subject of this guide is the pyridine derivative commonly known by several synonyms,

including 3-Amino-2-bromo-6-methoxypyridine. However, according to the standards set by

the International Union of Pure and Applied Chemistry (IUPAC), the definitive name is 2-Bromo-

6-methoxypyridin-3-amine.[1] This nomenclature prioritizes the substituents on the pyridine

ring, assigning the lowest possible locants.

This compound is a key intermediate whose structural arrangement—featuring a reactive

bromine atom, a nucleophilic amine, and an electron-donating methoxy group—offers a rich

platform for diverse chemical transformations.

Table 1: Compound Identification
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Identifier Value Source

IUPAC Name
2-Bromo-6-
methoxypyridin-3-amine

PubChem[1]

Common Synonym
3-Amino-2-bromo-6-

methoxypyridine
PubChem[1]

CAS Number 135795-46-9 Biosynth[2]

Molecular Formula C₆H₇BrN₂O Biosynth[2]

Molecular Weight 203.04 g/mol Biosynth[2]

Canonical SMILES COC1=NC(=C(C=C1)N)Br PubChem[1]

| InChIKey | BUPDRKSRZCMGRP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of 2-Bromo-6-methoxypyridin-3-amine is

fundamental for its effective use in experimental settings, from reaction setup to purification and

final characterization.

Table 2: Physicochemical Properties

Property Value Notes

Physical Form Solid Sigma-Aldrich (for isomer)

Boiling Point 293.9 ± 35.0 °C (Predicted) Alfa Chemistry

Density 1.622 ± 0.06 g/cm³ (Predicted) Alfa Chemistry

Flash Point 131.6 ± 25.9 °C (Predicted) Alfa Chemistry

| pKa | (Predicted values vary) | The pyridine nitrogen is basic, while the amino group is also

basic but influenced by the aromatic system. |

Spectroscopic Characterization
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Spectroscopic data confirms the molecular structure of the compound. While a comprehensive,

published spectrum for this specific CAS number can be difficult to locate, data for closely

related isomers provide a reliable reference for expected peak patterns.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for

the amine protons.

¹³C NMR: The carbon NMR would display six unique signals corresponding to each carbon

atom in the distinct electronic environments of the substituted pyridine ring.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine

group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C

and C=N stretching in the aromatic region, and C-O stretching for the methoxy ether linkage.

Synthesis and Purification Protocol
The synthesis of 2-Bromo-6-methoxypyridin-3-amine is not widely published with a

standardized protocol. However, a robust synthetic strategy can be designed based on

established pyridine chemistry. A common approach involves the selective bromination of a

pre-functionalized pyridine core.

Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the late-stage introduction of the bromine atom at the

C2 position, ortho to the activating amino group. The starting material would be 6-

methoxypyridin-3-amine. The amino group is a strong activating group and ortho-, para-director

for electrophilic aromatic substitution. The position ortho to the amine (C2) is sterically

accessible and electronically favored for bromination.

Experimental Protocol: Electrophilic Bromination
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This protocol is a representative example. Optimization of reaction time, temperature, and

stoichiometry may be required.

Materials:

6-methoxypyridin-3-amine (1.0 equiv)

N-Bromosuccinimide (NBS) (1.05 equiv)

Acetonitrile (or a similar polar aprotic solvent)

Stir plate and magnetic stir bar

Round-bottom flask and condenser

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Reaction Setup: In an oven-dried round-bottom flask, dissolve 6-methoxypyridin-3-amine in

anhydrous acetonitrile under an inert atmosphere.

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide

(NBS) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low

temperature helps control the reaction's exothermicity and minimizes potential side

reactions.

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir

for 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

to neutralize any remaining bromine. Extract the product into an organic solvent such as

ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by

column chromatography on silica gel to yield pure 2-Bromo-6-methoxypyridin-3-amine.

Synthesis Workflow Diagram
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1. Reaction Setup

2. Reaction

3. Workup & Purification

Dissolve 6-methoxypyridin-3-amine
in Acetonitrile

Establish Inert Atmosphere
(N2 or Ar)

Cool to 0 °C

Add NBS
(Portion-wise)

Warm to RT & Stir
(2-4 hours)

Monitor via TLC/LC-MS

Quench with
Na2S2O3 (aq)

Extract with
Ethyl Acetate

Purify via
Column Chromatography

J

Final Product:
2-Bromo-6-methoxypyridin-3-amine

Click to download full resolution via product page

Caption: A typical workflow for the synthesis of 2-Bromo-6-methoxypyridin-3-amine.
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Chemical Reactivity and Mechanistic Insights
The utility of 2-Bromo-6-methoxypyridin-3-amine as a synthetic intermediate is derived from its

distinct reactive sites, which can be addressed with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, a

cornerstone of modern medicinal chemistry for constructing complex molecular architectures.

[3]

Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with

boronic acids or esters. This is invaluable for synthesizing biaryl compounds, a common

motif in kinase inhibitors.

Buchwald-Hartwig Amination: Facilitates carbon-nitrogen bond formation, allowing for the

introduction of various primary or secondary amines at the C2 position.[4] This reaction is

critical for building molecules with diverse substitution patterns to probe structure-activity

relationships (SAR).

Reactivity of the Amino Group
The C3-amino group is a potent nucleophile and can readily undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.[5]

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary or tertiary amines.[6]

Reactivity Map
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Key Reaction Sites

Resulting Scaffolds
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Caption: Logical relationships of the primary reactive sites on the molecule.

Applications in Research and Drug Development
2-Bromo-6-methoxypyridin-3-amine is a valuable building block, primarily in the synthesis of

pharmacologically active agents.

Kinase Inhibitor Synthesis
The aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous

FDA-approved kinase inhibitors. This compound provides an ideal starting point for creating

libraries of potential inhibitors by functionalizing the C2 position via Suzuki coupling to explore

interactions with the solvent-front region of the ATP-binding pocket, while the aminopyridine

core interacts with the hinge region of the kinase.

Materials Science
While primarily used in drug discovery, this compound has also been noted for its potential in

materials science. Its electronic properties make it a candidate for incorporation into perovskite

structures for applications in solar cells and photoluminescent materials.[2]
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Drug Discovery Workflow

Start: 2-Bromo-6-methoxypyridin-3-amine

Library Synthesis
(Suzuki, Buchwald-Hartwig etc.)

High-Throughput Screening
(e.g., Kinase Assays)

Hit Identification

Lead Optimization
(SAR Studies)

Preclinical Candidate

Click to download full resolution via product page

Caption: A typical drug discovery workflow utilizing the starting material.

Safety and Handling
Proper handling of 2-Bromo-6-methoxypyridin-3-amine is essential to ensure laboratory safety.

The compound is classified with several hazards.

Table 3: GHS Hazard Classification
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Hazard Class Code Description Source

Acute Toxicity, Oral H302
Harmful if
swallowed

Apollo Scientific[7]

Skin Irritation H315 Causes skin irritation Apollo Scientific[7]

Eye Irritation H319
Causes serious eye

irritation
Apollo Scientific[7]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Apollo Scientific[7] |

Handling Precautions:

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.[8]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[8]

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere.

Spills: In case of a spill, avoid generating dust. Collect the material using appropriate

methods and dispose of it as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b144887#3-amino-2-bromo-6-methoxypyridine-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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